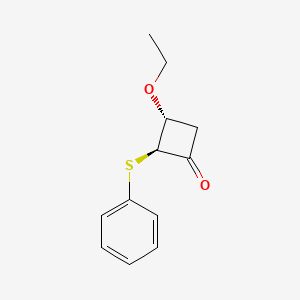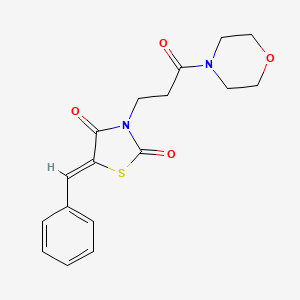
(Z)-5-benzylidene-3-(3-morpholino-3-oxopropyl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-benzylidene-3-(3-morpholino-3-oxopropyl)thiazolidine-2,4-dione, commonly known as MOLD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. MOLD is a thiazolidine-2,4-dione derivative that possesses a unique chemical structure, making it an attractive molecule for research and development.
Mécanisme D'action
The mechanism of action of MOLD is not fully understood. However, it is believed that MOLD exerts its therapeutic effects by modulating various signaling pathways in the body, including the NF-κB and MAPK pathways. MOLD has also been found to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
MOLD has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. MOLD has also been found to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as SOD and CAT. Additionally, MOLD has been found to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
MOLD has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. MOLD is also soluble in various solvents, making it easy to work with in the laboratory. However, one limitation of MOLD is that it is a relatively new compound, and there is still much research that needs to be done to fully understand its properties and potential applications.
Orientations Futures
There are several future directions for research on MOLD. One area of interest is the development of new synthetic methods for MOLD that are more efficient and cost-effective. Another area of interest is the exploration of MOLD's potential applications in agriculture and material science. Additionally, further studies are needed to fully understand the mechanism of action of MOLD and its potential therapeutic applications.
Méthodes De Synthèse
MOLD can be synthesized using several methods, including the reaction of thiazolidine-2,4-dione with benzaldehyde and morpholine under specific reaction conditions. The synthesis of MOLD involves the use of various reagents and solvents, and the reaction conditions must be carefully controlled to obtain a high yield of the product.
Applications De Recherche Scientifique
MOLD has been extensively studied for its potential applications in the field of medicine. Several studies have shown that MOLD possesses anti-inflammatory, anti-cancer, and neuroprotective properties. MOLD has also been found to be effective in the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
Propriétés
IUPAC Name |
(5Z)-5-benzylidene-3-(3-morpholin-4-yl-3-oxopropyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-15(18-8-10-23-11-9-18)6-7-19-16(21)14(24-17(19)22)12-13-4-2-1-3-5-13/h1-5,12H,6-11H2/b14-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWVQXCFHQAPEU-OWBHPGMISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-benzylidene-3-(3-morpholino-3-oxopropyl)thiazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

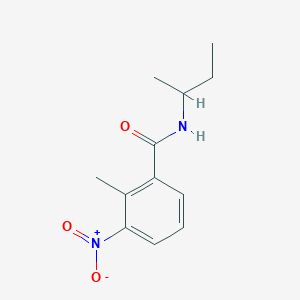
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one](/img/structure/B2393654.png)
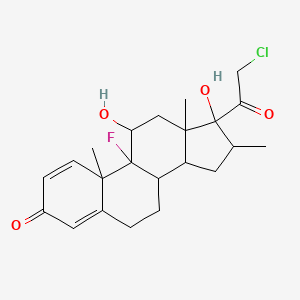
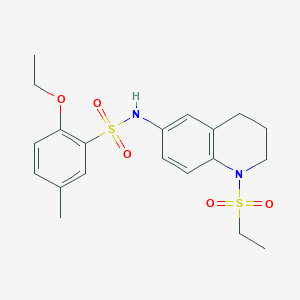
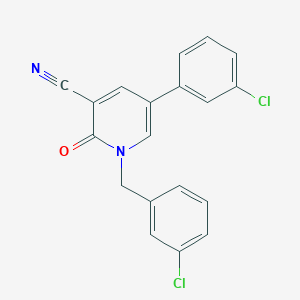
![2-cyano-N-[(4-fluorophenyl)methyl]-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide](/img/structure/B2393659.png)
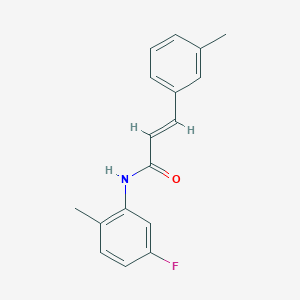

![1-[3-(Benzotriazol-1-yl)-2-chloropropyl]benzotriazole](/img/structure/B2393665.png)
![6-chloro-N-[2-[(5Z)-2,4-dioxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]ethyl]pyridine-3-carboxamide](/img/structure/B2393668.png)


![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2393671.png)
